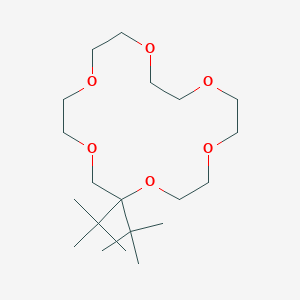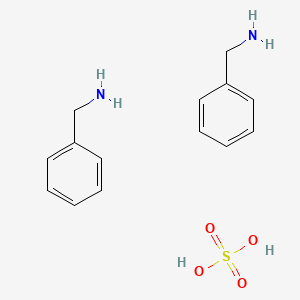
Phenylmethanamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a primary amine where the amino group is attached to a benzyl group Sulfuric acid, with the chemical formula H2SO4, is a highly corrosive strong mineral acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylmethanamine can be synthesized through several methods. One common method involves the reduction of nitrobenzene to phenylamine (aniline), followed by the alkylation of aniline to form phenylmethanamine. The reduction of nitrobenzene is typically carried out using a mixture of tin and concentrated hydrochloric acid, followed by the addition of sodium hydroxide to obtain phenylamine .
Industrial Production Methods
In industrial settings, phenylmethanamine is often produced by the catalytic hydrogenation of benzonitrile. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction converts benzonitrile to phenylmethanamine with high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylmethanamine undergoes various chemical reactions, including:
Oxidation: Phenylmethanamine can be oxidized to form benzaldehyde or benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: Phenylmethanamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Substitution: Various substituted benzylamines
Wissenschaftliche Forschungsanwendungen
Phenylmethanamine and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for their role in neurotransmitter activity and as potential therapeutic agents.
Medicine: Investigated for their potential use in treating neurological disorders and as precursors for drug development.
Industry: Employed in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
Phenylmethanamine exerts its effects primarily through its interaction with biological receptors. It can act as a ligand for various receptors, including adrenergic and dopaminergic receptors. The binding of phenylmethanamine to these receptors can modulate neurotransmitter release and influence physiological processes such as mood, cognition, and cardiovascular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylamine (Aniline): Similar structure but lacks the methylene group.
Phenylethylamine: Contains an additional ethyl group compared to phenylmethanamine.
Benzylamine: Another name for phenylmethanamine.
Uniqueness
Phenylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields, from synthetic chemistry to medicinal research .
Eigenschaften
CAS-Nummer |
63245-27-2 |
|---|---|
Molekularformel |
C14H20N2O4S |
Molekulargewicht |
312.39 g/mol |
IUPAC-Name |
phenylmethanamine;sulfuric acid |
InChI |
InChI=1S/2C7H9N.H2O4S/c2*8-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5H,6,8H2;(H2,1,2,3,4) |
InChI-Schlüssel |
WFOCNHLJYDEUEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN.C1=CC=C(C=C1)CN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
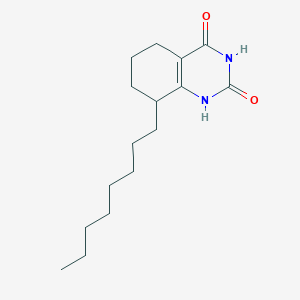
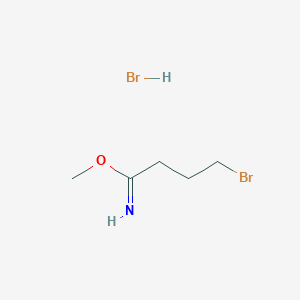
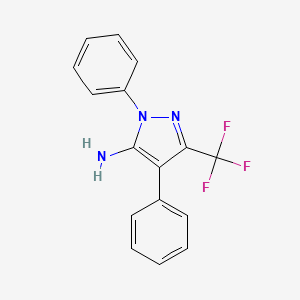
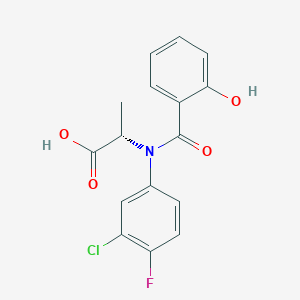
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
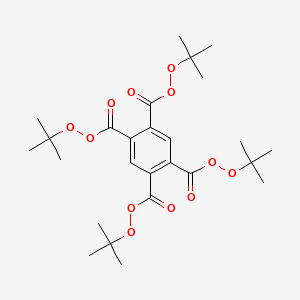


![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
